6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide is a heterocyclic compound that contains a benzotriazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide typically involves the nitration of 1,2,3-benzotriazin-4(1H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar nitration reactions but on a larger scale. The process would need to be optimized for yield, purity, and safety, considering the handling of strong acids and the potential hazards associated with nitration reactions.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 6-Amino-1,2,3-benzotriazin-4(1H)-one.
Substitution: Various substituted benzotriazinones depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzotriazinone ring.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(1H)-one: The parent compound without the nitro group.
6-Amino-1,2,3-benzotriazin-4(1H)-one: The reduced form of the nitro compound.
6-Chloro-1,2,3-benzotriazin-4(1H)-one: A halogenated derivative.
Uniqueness
6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various reactions, making the compound versatile for different applications.
Properties
CAS No. |
89403-85-0 |
---|---|
Molecular Formula |
C7H4N4O4 |
Molecular Weight |
208.13 g/mol |
IUPAC Name |
6-nitro-2-oxido-3H-1,2,3-benzotriazin-2-ium-4-one |
InChI |
InChI=1S/C7H4N4O4/c12-7-5-3-4(10(13)14)1-2-6(5)8-11(15)9-7/h1-3H,(H,8,9,12) |
InChI Key |
BKYFXFGONFMJNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N[N+](=N2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.